Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Catalog No.
S520856
CAS No.
2489-52-3
M.F
C6H4ClFO4S2
M. Wt
258.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

CAS Number

2489-52-3

Product Name

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

IUPAC Name

3-chlorosulfonylbenzenesulfonyl fluoride

Molecular Formula

C6H4ClFO4S2

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H

InChI Key

ZPGHDPUCQANFAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F

solubility

Soluble in DMSO

Synonyms

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F

The exact mass of the compound Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- is 257.9224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310025. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sulfur Fluoride Exchange (SuFEx) Chemistry

Synthesis of Sulfonyl Fluorides

Human Neutrophil Elastase (hNE) Inhibitors

Combinatorial Chemistry

Preparation of α-Sulfonyl Phosphonates

Gas-Phase Fluorine Migration Reactions

Covalent Inhibitor Library

Benzenesulfonyl fluoride, specifically 3-(chlorosulfonyl)-, is a sulfonyl fluoride compound characterized by the presence of both a sulfonyl fluoride group (–SO₂F) and a chlorosulfonyl substituent (–SO₂Cl) on the aromatic ring. This compound is notable for its unique reactivity due to the presence of the highly electrophilic sulfur-fluoride bond, which can participate in various

The mechanism of action of BSF-3Cl is primarily related to its reactivity with nucleophiles. In biological contexts, it can react with nucleophilic amino acid side chains in proteins, potentially leading to enzyme inhibition or protein modification []. The specific mechanism depends on the target biomolecule and the reaction conditions.

  • Nucleophilic Substitution: The chlorosulfonyl group can be displaced by various nucleophiles, leading to the formation of new sulfonyl derivatives.
  • Sulfur Fluoride Exchange (SuFEx): This reaction allows for the transformation of sulfonyl fluorides into other functional groups while maintaining the sulfur-fluoride bond's integrity. The high oxidation state of sulfur in these compounds contributes to their resilience against oxidation and reduction reactions .
  • Electrophilic Aromatic Substitution: The electrophilic nature of the sulfonyl groups can facilitate further substitution reactions on the aromatic ring.

Benzenesulfonyl fluorides are recognized as privileged warheads in chemical biology. They can irreversibly inhibit serine proteases by reacting with serine residues in their active sites. For instance, compounds like phenylmethylsulfonyl fluoride are widely used in biochemical research to prevent protein degradation during cell lysis . The unique reactivity profile of sulfonyl fluorides allows them to probe enzyme binding sites effectively, making them valuable tools in drug discovery and proteomics.

Several methods have been developed for synthesizing benzenesulfonyl fluoride, 3-(chlorosulfonyl)-:

  • One-Pot Synthesis: A transition-metal-free method that utilizes sulfonates or sulfonic acids as starting materials, allowing for efficient production under mild conditions .
  • Electrochemical Methods: Recent advancements include electrochemical oxidative coupling techniques that yield sulfonyl fluorides from disulfides and nucleophilic fluorides .
  • Fluorination Reactions: Utilizing reagents like diethyl amino sulfur trifluoride or potassium fluoride has been shown to facilitate the conversion of sulfonates to sulfonyl fluorides effectively .

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has numerous applications:

  • Chemical Biology: Used as a reagent for irreversible inhibition of enzymes, particularly serine proteases.
  • Organic Synthesis: Acts as an electrophile in various coupling reactions, facilitating the synthesis of complex molecules.
  • Material Science: Employed in developing new materials with specific properties due to its reactive functional groups.

Studies involving benzenesulfonyl fluoride have focused on its interactions with various biological macromolecules. Its ability to form covalent bonds with proteins allows researchers to map active sites and understand enzyme mechanisms better. For example, experiments have demonstrated its effectiveness in modifying serine residues within enzyme active sites, providing insights into protein function and dynamics .

Several compounds share structural or functional similarities with benzenesulfonyl fluoride, 3-(chlorosulfonyl)-. Key comparisons include:

Compound NameStructure/Functional GroupUnique Features
Phenylmethylsulfonyl fluorideC₆H₅–SO₂–FCommonly used serine protease inhibitor
(2-Aminoethyl)benzenesulfonyl fluorideC₆H₄(NH₂)–SO₂–FMore soluble than phenylmethylsulfonyl fluoride
Sulfuryl fluorideSO₂F₂Acts as a fumigant; different reactivity profile
BenzothiazolesulfonamideC₇H₅N₃O₂SExhibits unique biological activity against specific targets

The uniqueness of benzenesulfonyl fluoride lies in its dual functionality—combining both chlorosulfonic and sulfonyl fluoride groups—allowing for diverse chemical transformations not readily achievable with other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

257.9224

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2489-52-3

Wikipedia

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

General Manufacturing Information

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types